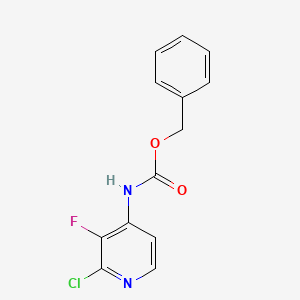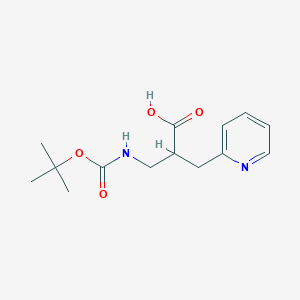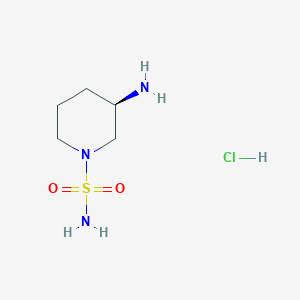![molecular formula C9H21NO3Si B13503714 (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid is a derivative of amino acids, specifically designed to incorporate a tert-butyldimethylsilyl (TBDMS) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid typically involves the protection of the hydroxyl group of serine or threonine with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxyl group can produce alcohols.
科学研究应用
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid involves its interaction with various molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. This compound can participate in biochemical pathways by mimicking natural amino acids, thereby influencing protein structure and function.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-hydroxypropanoic acid: Lacks the TBDMS protecting group.
(2S)-2-amino-3-[(tert-butyldiphenylsilyl)oxy]propanoic acid: Contains a tert-butyldiphenylsilyl group instead of TBDMS.
Uniqueness
The presence of the TBDMS group in (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid provides unique steric and electronic properties, making it particularly useful in selective synthetic transformations and protecting group strategies.
属性
分子式 |
C9H21NO3Si |
|---|---|
分子量 |
219.35 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoic acid |
InChI |
InChI=1S/C9H21NO3Si/c1-9(2,3)14(4,5)13-6-7(10)8(11)12/h7H,6,10H2,1-5H3,(H,11,12)/t7-/m0/s1 |
InChI 键 |
GCHZIDHLCYJWEH-ZETCQYMHSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)O)N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


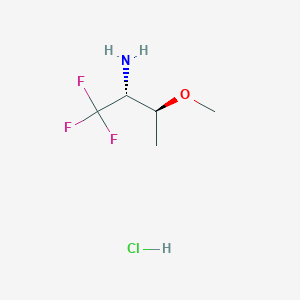
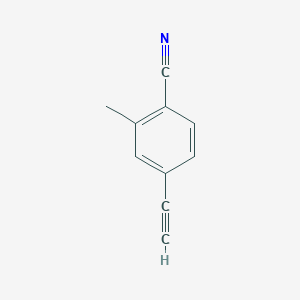
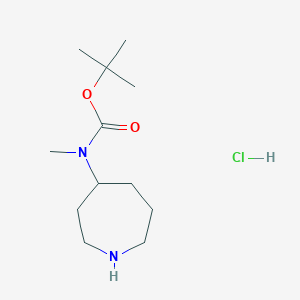
![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)

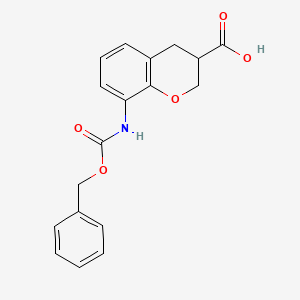
![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
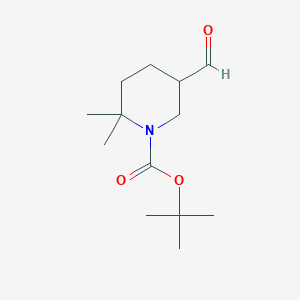
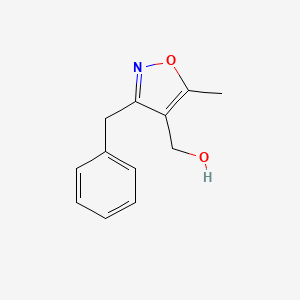
![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
